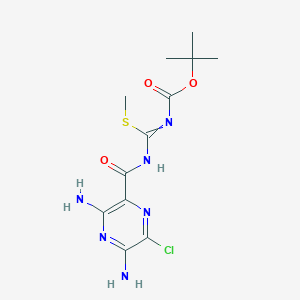
tert-butyl(Z)-((3,5-diamino-6-chloropyrazine-2-carboxamido)(methylthio)methylene)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(Z)-((3,5-diamino-6-chloropyrazine-2-carboxamido)(methylthio)methylene)carbamate is a complex organic compound that features a tert-butyl carbamate group. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as the diamino, chloropyrazine, and methylthio groups, makes it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(Z)-((3,5-diamino-6-chloropyrazine-2-carboxamido)(methylthio)methylene)carbamate typically involves multi-step organic reactions. One common method includes the protection of amino groups using tert-butyl carbamate (Boc) protection. The reaction conditions often involve the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(Z)-((3,5-diamino-6-chloropyrazine-2-carboxamido)(methylthio)methylene)carbamate undergoes various chemical reactions, including:
Substitution: The chloropyrazine group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: H2O2, m-CPBA
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while nucleophilic substitution of the chloropyrazine group results in various substituted pyrazines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl(Z)-((3,5-diamino-6-chloropyrazine-2-carboxamido)(methylthio)methylene)carbamate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications and derivatizations .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The diamino and chloropyrazine groups can interact with various biological targets, making it useful for studying enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for creating high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl(Z)-((3,5-diamino-6-chloropyrazine-2-carboxamido)(methylthio)methylene)carbamate involves its interaction with specific molecular targets. The diamino groups can form hydrogen bonds with biological macromolecules, while the chloropyrazine group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties for amino groups.
tert-Butyl (2-aminophenyl)carbamate: Another compound with a tert-butyl carbamate group, used in similar synthetic applications.
Uniqueness
tert-Butyl(Z)-((3,5-diamino-6-chloropyrazine-2-carboxamido)(methylthio)methylene)carbamate is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C12H17ClN6O3S |
|---|---|
Molecular Weight |
360.82 g/mol |
IUPAC Name |
tert-butyl N-[[(3,5-diamino-6-chloropyrazine-2-carbonyl)amino]-methylsulfanylmethylidene]carbamate |
InChI |
InChI=1S/C12H17ClN6O3S/c1-12(2,3)22-11(21)19-10(23-4)18-9(20)5-7(14)17-8(15)6(13)16-5/h1-4H3,(H4,14,15,17)(H,18,19,20,21) |
InChI Key |
DLXHZADAGINOQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(NC(=O)C1=C(N=C(C(=N1)Cl)N)N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















